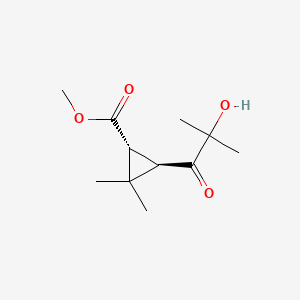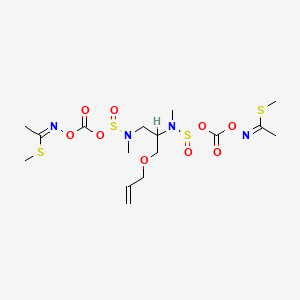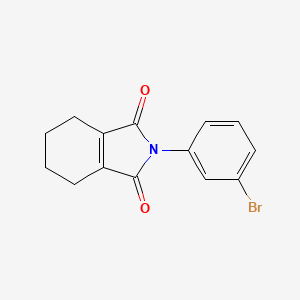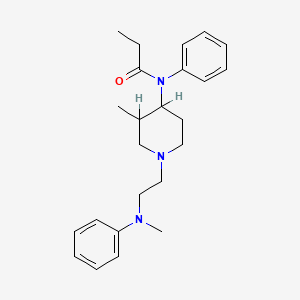
Rocastine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocastine dihydrochloride is a rapid-acting, nonsedating antihistamine. It is known for its effectiveness in treating allergic reactions without causing sedation, making it a valuable compound in the field of allergy treatment .
Preparation Methods
The synthesis of rocastine dihydrochloride involves several steps. One common method includes the reaction of 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve solvent evaporation techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Rocastine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: this compound can undergo substitution reactions, particularly involving its dimethylamino group.
Common reagents used in these reactions include DDQ for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified antihistamine derivatives .
Scientific Research Applications
Rocastine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying antihistamine activity and receptor binding.
Biology: Research involving this compound focuses on its effects on histamine receptors and its potential in treating allergic reactions.
Mechanism of Action
Rocastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors, thereby inhibiting the allergic response. The compound does not exhibit significant binding to H2, anticholinergic, antiserotonergic, or antiadrenergic receptors, which contributes to its nonsedating properties .
Comparison with Similar Compounds
Rocastine dihydrochloride is unique among antihistamines due to its rapid onset of action and lack of sedative effects. Similar compounds include:
Terfenadine: Another nonsedating antihistamine, but with a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine with a broader receptor binding profile.
Oxatomide: Similar in potency to rocastine but with different receptor binding characteristics.
This compound stands out due to its selective binding to H1 receptors and rapid action, making it a preferred choice for treating allergic reactions without sedation.
Properties
CAS No. |
109914-03-6 |
|---|---|
Molecular Formula |
C13H21Cl2N3OS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H |
InChI Key |
YMPCDUXVFUPMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



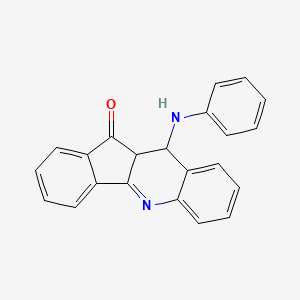
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)


